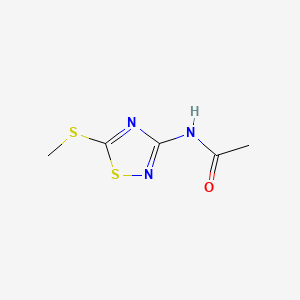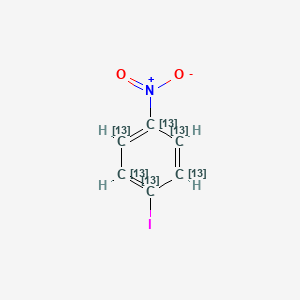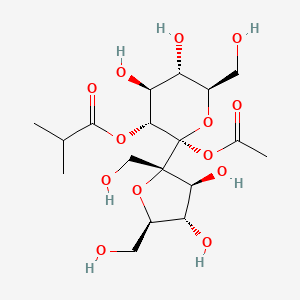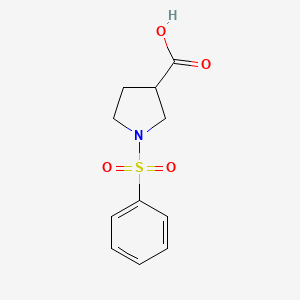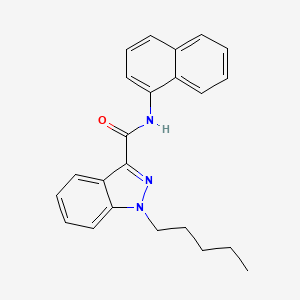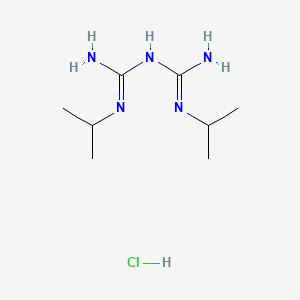
1,5-Bis(1-methylethyl)biguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(1-methylethyl)biguanide hydrochloride, also known as Proguanil Hydrochloride Impurity D, is a chemical compound used in scientific research . It has a molecular formula of C8 H19 N5 . Cl H and a molecular weight of 221.73 .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(1-methylethyl)biguanide hydrochloride is represented by the formula C8 H19 N5 . Cl H . This indicates that the compound consists of 8 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, and one chloride atom.Aplicaciones Científicas De Investigación
Antimalarial Drug Development
GS-18667: has been identified as a compound related to Proguanil, a medication used to prevent and treat malaria . The compound’s role as an impurity reference material in the development of antimalarial drugs is crucial. It helps ensure the purity and efficacy of Proguanil formulations by serving as a comparison standard during analytical assessments.
Analytical Method Validation
In pharmaceutical research, GS-18667 is utilized as a reference standard for validating analytical methods . This includes techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are essential for determining the concentration of active pharmaceutical ingredients and impurities.
Stability and Release Testing
The stability of pharmaceutical products is tested against reference standards like GS-18667 to ensure that they maintain their efficacy over time . This compound is also used in release testing, which is the final check before a pharmaceutical product can be approved for market release.
Antiparasitic Research
As an impurity of Proguanil, GS-18667 is also relevant in the broader field of antiparasitic research . It aids in the study of drug interactions and the development of new treatments for parasitic infections beyond malaria.
Pharmacokinetics and Toxicology Studies
GS-18667: is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs . It is also used in toxicology to assess the safety profile of new drug candidates.
Chemical Synthesis and Manufacturing
The compound serves as a building block in chemical synthesis, contributing to the manufacturing of complex pharmaceutical agents . Its role in the synthesis process is vital for creating high-purity medications.
Quality Control and Assurance
In quality control laboratories, GS-18667 is used to ensure that pharmaceutical products meet stringent regulatory standards . It is part of the quality assurance process that guarantees the safety and effectiveness of medications.
Research and Development of New Drug Formulations
Finally, GS-18667 plays a role in the research and development of new drug formulations . It is used in preclinical trials to test the efficacy of new compounds and in the optimization of drug delivery systems.
Propiedades
IUPAC Name |
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUVMLPDXIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC(=NC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35708-82-8 |
Source


|
| Record name | GS-18667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-18667 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)

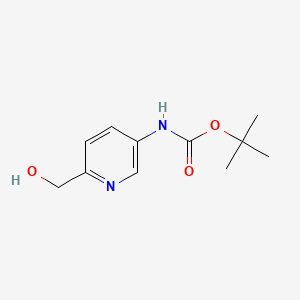
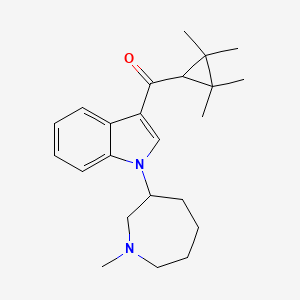
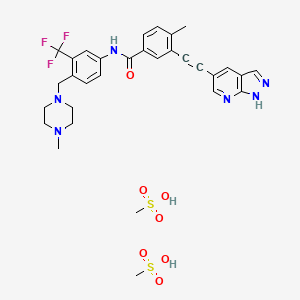
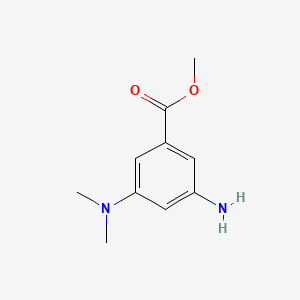
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
